N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique structure that includes a chlorinated aromatic ring, an iodinated benzylidene group, and a hydrazinyl-oxobutanamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide typically involves multiple steps:
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Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 3-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Reaction Conditions: This reaction is usually carried out in ethanol or methanol as a solvent, under reflux conditions for several hours.
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Acylation Reaction: : The hydrazone intermediate is then reacted with 4-oxobutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Reaction Conditions: This step is typically performed at room temperature or slightly elevated temperatures, with the reaction mixture being stirred for several hours.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Common Reagents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Major Products: Oxidized forms of the original compound, potentially with modifications to the aromatic rings or the hydrazinyl group.
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Reduction: : Reduction reactions can convert the compound into its reduced forms.
Common Reagents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products: Reduced derivatives, possibly affecting the hydrazinyl or oxobutanamide moieties.
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Substitution: : The compound can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Material Science: The compound’s properties could be explored for the development of new materials with specific electronic, optical, or mechanical characteristics.
Biological Studies: It may be used as a probe or tool compound in biological assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-4-oxobutanamide: Similar structure with a bromine atom instead of iodine.
N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-4-oxobutanamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide imparts unique properties such as increased molecular weight, potential for specific interactions with biological targets, and distinct reactivity compared to its bromine or fluorine analogs.
Properties
Molecular Formula |
C18H17ClIN3O2 |
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Molecular Weight |
469.7 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-[(E)-(3-iodophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H17ClIN3O2/c1-12-15(19)6-3-7-16(12)22-17(24)8-9-18(25)23-21-11-13-4-2-5-14(20)10-13/h2-7,10-11H,8-9H2,1H3,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
PKLVTUOAKMSNMA-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)I |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)I |
Origin of Product |
United States |
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